molecular formula C16H25ClN2 B5837562 N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine

Cat. No.: B5837562
M. Wt: 280.83 g/mol
InChI Key: VZKSHUBPIHDLTO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a propyl group and a 4-chlorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine typically involves the reaction of 4-chlorophenethylamine with 1-propylpiperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial to achieve consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological receptors and enzymes, making it a candidate for drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A compound with a similar piperazine structure and chlorophenyl group, known for its high affinity for dopamine receptors.

    N-[2-(4-chlorophenyl)ethyl]-1,3-dioxolan-2-ylmethylamine: Another derivative with a chlorophenyl group, used in various pharmacological studies.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a propyl group and a 4-chlorophenyl ethyl group makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2/c1-2-11-19-12-8-16(9-13-19)18-10-7-14-3-5-15(17)6-4-14/h3-6,16,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKSHUBPIHDLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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